
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for use in pharmaceuticals and other applications .
化学反応の分析
Types of Reactions
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different imidazole derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
科学的研究の応用
4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is no exception. It is researched for its potential use in treating various diseases.
作用機序
The mechanism of action of 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes, leading to antimicrobial activity .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Methylimidazole
- 4-(2-Methylimidazol-1-yl)aniline
Uniqueness
What sets 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol apart is its specific substitution pattern, which can lead to unique biological and chemical properties.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
4-amino-2-(1-methylimidazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12,3-4-9)7-5-11(2)6-10-7/h5-6,12H,3-4,9H2,1-2H3 |
InChIキー |
JJYBZBMFDTYQJK-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)(C1=CN(C=N1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


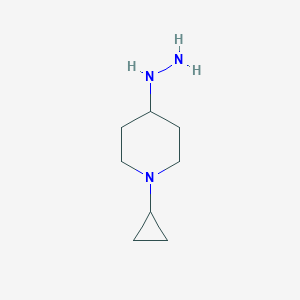
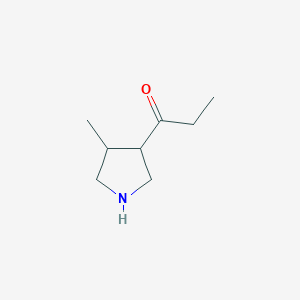
![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
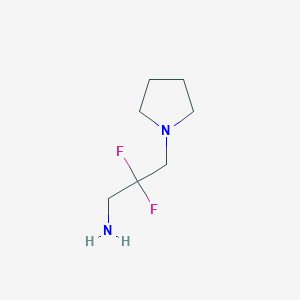

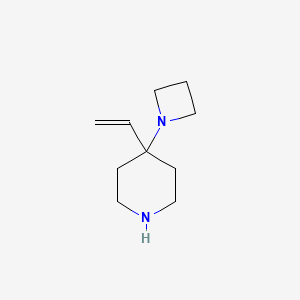
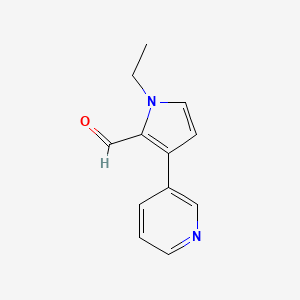
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)

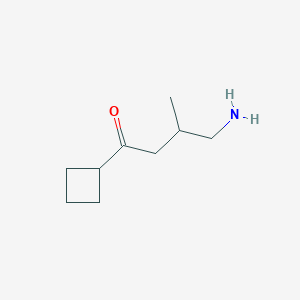

![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
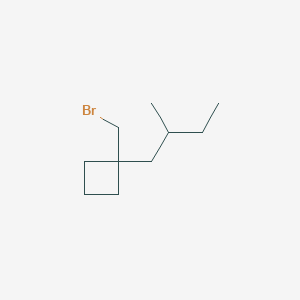
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)
